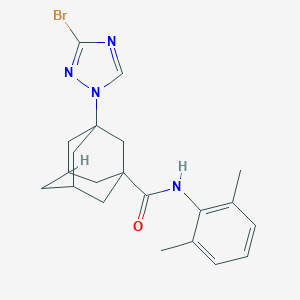
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in medicine.
Applications De Recherche Scientifique
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide has been studied extensively for its potential applications in medicine. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). Additionally, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide involves the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound targets specific enzymes and proteins involved in these processes, leading to the inhibition of viral replication and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide include the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide in lab experiments is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide. One potential direction is the development of new antiviral drugs based on this compound. Additionally, further research could be conducted on the potential anti-cancer properties of this compound, as well as its immunomodulatory effects. Finally, research could be conducted on improving the solubility of this compound to make it more suitable for in vivo administration.
Conclusion:
In conclusion, 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide is a compound with significant potential for use in medicine. Its broad-spectrum antiviral activity and potential anti-cancer properties make it a promising candidate for further research and development. However, its low solubility in water presents a challenge for in vivo administration. Further research is needed to fully explore the potential applications of this compound.
Méthodes De Synthèse
The synthesis method of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantylamine with 3-bromo-1H-1,2,4-triazole-5-amine in the presence of a coupling agent, followed by the addition of 2,6-dimethylphenyl isocyanate. This reaction results in the formation of the desired compound.
Propriétés
Nom du produit |
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide |
|---|---|
Formule moléculaire |
C21H25BrN4O |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H25BrN4O/c1-13-4-3-5-14(2)17(13)24-18(27)20-7-15-6-16(8-20)10-21(9-15,11-20)26-12-23-19(22)25-26/h3-5,12,15-16H,6-11H2,1-2H3,(H,24,27) |
Clé InChI |
JZFYPXAMGCNZCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)


![N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213879.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)

![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)